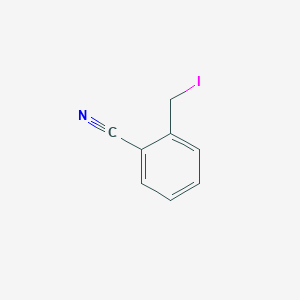

2-(Iodomethyl)benzonitrile

Description

2-(Iodomethyl)benzonitrile is a benzonitrile derivative featuring an iodomethyl (-CH₂I) substituent at the ortho position of the aromatic ring. The iodomethyl group is a reactive handle for further modifications, such as nucleophilic substitutions or cross-coupling reactions, making this compound valuable in medicinal chemistry and materials design.

Propriétés

IUPAC Name |

2-(iodomethyl)benzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6IN/c9-5-7-3-1-2-4-8(7)6-10/h1-4H,5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IVAOJCUUEIWNIT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)CI)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6IN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

243.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

2-(Iodomethyl)benzonitrile can be synthesized through several methods. One common approach involves the reaction of benzonitrile with iodomethane in the presence of a base such as potassium carbonate. The reaction typically occurs under reflux conditions, and the product is purified through recrystallization.

Another method involves the use of a palladium-catalyzed coupling reaction between benzonitrile and iodomethane. This method requires a palladium catalyst, a ligand, and a base, and it is carried out under an inert atmosphere to prevent oxidation.

Industrial Production Methods

Industrial production of this compound often involves large-scale reactions using similar methods as described above. The choice of method depends on factors such as cost, availability of reagents, and desired purity of the final product. Industrial processes may also incorporate additional steps for purification and quality control to ensure the compound meets specific standards.

Analyse Des Réactions Chimiques

Types of Reactions

2-(Iodomethyl)benzonitrile undergoes various chemical reactions, including:

Substitution Reactions: The iodine atom can be replaced by other nucleophiles, such as amines or thiols, to form new compounds.

Oxidation Reactions: The methyl group can be oxidized to form a carboxylic acid or other oxidized derivatives.

Reduction Reactions: The nitrile group can be reduced to form primary amines.

Common Reagents and Conditions

Substitution Reactions: Common reagents include sodium azide, potassium thiocyanate, and primary amines. These reactions typically occur in polar solvents such as dimethylformamide or acetonitrile.

Oxidation Reactions: Reagents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions.

Reduction Reactions: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst are commonly used.

Major Products Formed

Substitution Reactions: Products include azides, thiocyanates, and substituted amines.

Oxidation Reactions: Products include carboxylic acids and aldehydes.

Reduction Reactions: The primary product is a primary amine.

Applications De Recherche Scientifique

2-(Iodomethyl)benzonitrile has several applications in scientific research:

Organic Synthesis: It is used as an intermediate in the synthesis of more complex organic molecules.

Medicinal Chemistry: The compound is explored for its potential in drug development, particularly as a building block for pharmaceuticals.

Material Science: It is used in the synthesis of polymers and other materials with specific properties.

Biological Studies: The compound is used in the study of enzyme mechanisms and as a probe in biochemical assays.

Mécanisme D'action

The mechanism of action of 2-(Iodomethyl)benzonitrile depends on the specific reaction or application. In substitution reactions, the iodine atom is displaced by a nucleophile, forming a new bond. In oxidation and reduction reactions, the compound undergoes changes in oxidation state, leading to the formation of new functional groups.

Comparaison Avec Des Composés Similaires

2-(Chloromethyl)benzonitrile

- Structure : Chlorine replaces iodine in the methyl group.

- Reactivity: Used in the synthesis of 1-iminoisoindolines via reactions with amines. This contrasts with iodomethyl derivatives, where iodine’s higher leaving-group ability facilitates faster substitution reactions .

- Applications : Primarily serves as a precursor for heterocyclic compounds in coordination chemistry .

2-Chloro-6-methylbenzonitrile

- Structure : Chlorine at the ortho position and methyl at the meta position.

- Physical Properties : Boiling point and stability differ due to reduced steric hindrance compared to iodomethyl analogs.

- Applications : Used in agrochemical and pharmaceutical research .

Amino-Substituted Benzonitriles

2-(Dimethylamino)benzonitrile

2-(Ferrocenylmethylamino)benzonitrile

- Structure: Ferrocene moiety attached via an amino linker.

- Biological Activity : Exhibits antioxidant properties by interacting with DPPH radicals, though less potent than ascorbic acid .

Nitro-Substituted Benzonitriles

3-Nitrobenzonitrile

2-Methyl-3-nitrobenzonitrile

- Synthesis : Produced via nitration reactions, highlighting differences in synthetic pathways compared to iodomethyl analogs .

Cytotoxic Benzonitrile Derivatives

The table below summarizes IC₅₀ values of selected benzonitrile derivatives against cancer cell lines:

| Compound | Substituents | MCF-7 (µg/ml) | MDA-MB-231 (µg/ml) | T47D (µg/ml) | Reference Drug (Etoposide) |

|---|---|---|---|---|---|

| 4-[2-(3-Chlorophenyl)ethenyl]benzonitrile (1c) | 3-chlorophenyl, triazole | 27.1 ± 1.2 | 14.5 ± 2.1 | - | 19.7 ± 1.8 |

| 4-[2-(4-Methoxyphenyl)ethenyl]benzonitrile (1h) | 4-methoxyphenyl, triazole | - | - | 14.3 ± 1.1 | 14.3 ± 1.1 |

| 4-[2-(4-Dimethylamino)ethenyl]benzonitrile (1k) | 4-dimethylamino, triazole | - | 19.7 ± 1.8 | 16.8 ± 2.1 | 16.8 ± 2.1 |

Key Findings :

- Compound 1c shows superior activity against breast cancer cell lines (MCF-7 and MDA-MB-231), while 1h is most effective against T47D .

- The dimethylamino group in 1k enhances selectivity for hormone-resistant cancers (MDA-MB-231) .

Antioxidant Activity

OLED Materials

- 4-(3-(Phenoxazin-yl)carbazol-yl)benzonitrile derivatives: Exhibit thermally activated delayed fluorescence (TADF), making them suitable for energy-efficient OLEDs .

- Comparison : Iodomethyl derivatives are less studied in this context, but their electron-withdrawing nature could enhance charge transport in optoelectronic devices.

Fluorescent Probes

- (E)-4-(2-(Naphtho[1,2-d]oxazol-2-yl)vinyl)benzonitrile: Shows high fluorescence quantum yields (0.7–1.0), outperforming amino- or nitro-substituted analogs .

Activité Biologique

2-(Iodomethyl)benzonitrile (CAS No. 871892-23-8) is a compound that has garnered attention in various fields, particularly in organic synthesis and medicinal chemistry. Its unique structure, characterized by an iodomethyl group attached to a benzonitrile moiety, provides it with distinctive reactivity and potential biological activities. This article explores its biological activity, focusing on its mechanisms of action, applications in research, and relevant case studies.

The biological activity of this compound primarily arises from its ability to participate in nucleophilic substitution reactions due to the presence of the iodine atom, which acts as a good leaving group. This reactivity allows it to form covalent bonds with various biological targets, including enzymes and receptors.

- Nucleophilic Substitution: The iodomethyl group can be displaced by nucleophiles, leading to the formation of new compounds that may exhibit different biological properties.

- Enzyme Inhibition: Preliminary studies suggest that this compound may inhibit certain enzymes involved in metabolic pathways, although specific targets are still under investigation .

Biological Applications

This compound has been explored for various applications in biological studies:

- Medicinal Chemistry: It serves as an intermediate in the synthesis of pharmaceuticals, particularly those targeting cancer and infectious diseases.

- Biochemical Assays: The compound is used as a probe to study enzyme mechanisms and interactions within biochemical pathways .

Case Studies

Several studies have documented the biological effects of this compound:

- Anticancer Activity:

- Antimicrobial Properties:

- Enzyme Inhibition Studies:

Comparative Analysis

To better understand the significance of this compound in biological systems, it is useful to compare it with similar compounds:

| Compound | Structure Type | Biological Activity |

|---|---|---|

| Benzonitrile | No halogen substituent | Limited reactivity |

| 2-(Bromomethyl)benzonitrile | Bromine instead of iodine | Similar reactivity but less potent |

| 2-(Chloromethyl)benzonitrile | Chlorine instead of iodine | Lower leaving group ability |

The presence of iodine enhances the reactivity of this compound compared to its bromine and chlorine counterparts, making it a more versatile intermediate in synthetic chemistry.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.